[4-(Cyclopentyloxy)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Cyclopentyloxy)phenyl][4-(2-pyridyl)piperazino]methanone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to a phenyl ring, and a piperazino group linked to a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopentyloxy)phenyl][4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with phenol in the presence of a suitable catalyst to form the cyclopentyloxyphenyl intermediate.
Piperazino Group Introduction: The next step involves the introduction of the piperazino group to the intermediate. This is usually achieved through a nucleophilic substitution reaction using a piperazine derivative.
Coupling with Pyridyl Group: The final step involves coupling the piperazino intermediate with a pyridyl derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopentyloxy)phenyl][4-(2-pyridyl)piperazino]methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(Cyclopentyloxy)phenyl][4-(2-pyridyl)piperazino]methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [4-(Cyclopentyloxy)phenyl][4-(2-pyridyl)piperazino]methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
[4-(Cyclopentyloxy)phenyl][4-(2-pyridyl)piperazino]methanone: can be compared with other similar compounds, such as:
[4-(Chlorophenyl)][4-(2-pyridyl)piperazino]methanone: Similar structure but with a chlorine atom instead of a cyclopentyloxy group.
[4-(Methoxyphenyl)][4-(2-pyridyl)piperazino]methanone: Contains a methoxy group instead of a cyclopentyloxy group.
[4-(Phenyl)][4-(2-pyridyl)piperazino]methanone: Lacks the cyclopentyloxy group, making it less complex.
The uniqueness of [4-(Cyclopentyloxy)phenyl][4-(2-pyridyl)piperazino]methanone lies in its cyclopentyloxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4-cyclopentyloxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H25N3O2/c25-21(17-8-10-19(11-9-17)26-18-5-1-2-6-18)24-15-13-23(14-16-24)20-7-3-4-12-22-20/h3-4,7-12,18H,1-2,5-6,13-16H2 |
InChI Key |
MEJHTKVHJKWQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.